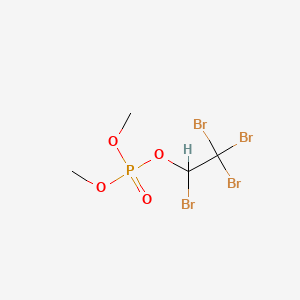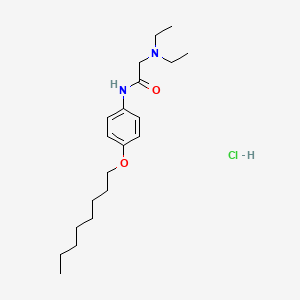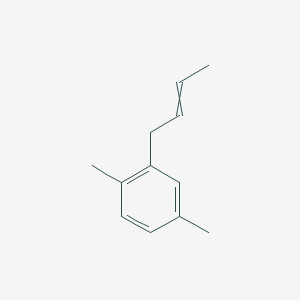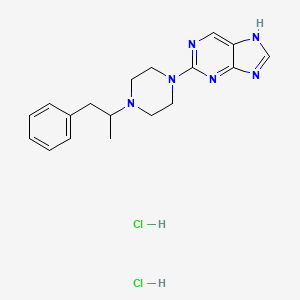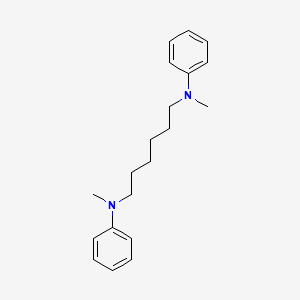
1,6-Hexanediamine, N,N'-dimethyl-N,N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through several methods. One common method involves the reaction of hexanediamine with methyl iodide and phenyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of specific metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylenediamine: A simpler derivative with only amine groups.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative with four methyl groups on the nitrogen atoms.
N,N’-Dimethyl-1,6-hexanediamine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
47233-87-4 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-diphenylhexane-1,6-diamine |
InChI |
InChI=1S/C20H28N2/c1-21(19-13-7-5-8-14-19)17-11-3-4-12-18-22(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
Clé InChI |
PCPYJVBGRZDJLC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCN(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

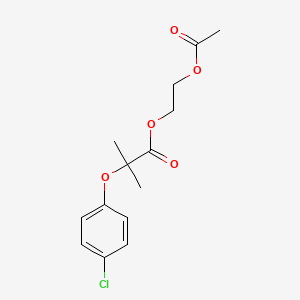
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
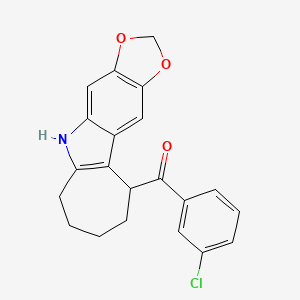

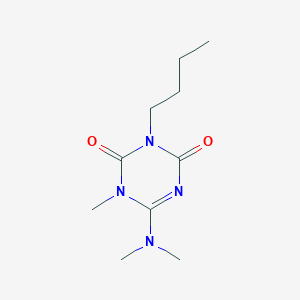
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
